Several synthetic routes for benzoxaboroles are reported in the provided abstracts. For instance, Mavatrep (a potent transient receptor potential vanilloid-1 antagonist) is synthesized via a key Suzuki coupling reaction involving a brominated benzimidazole and a 3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol derivative []. This highlights the utility of transition metal-catalyzed cross-coupling reactions in benzoxaborole synthesis.
The provided abstracts highlight the importance of structural analysis in understanding the properties of benzoxaboroles. For example, solid-state nuclear magnetic resonance (SSNMR) and single-crystal X-ray diffraction were used to study a novel crystalline form of a boron-containing antibacterial drug containing the benzo[c][1,2]oxaborol-1(3H)-ol moiety []. These techniques provided insights into the hydrogen-bonding patterns and other structural features of the molecule, contributing to a better understanding of its physicochemical properties.
The provided abstracts reveal diverse mechanisms of action for benzoxaboroles depending on their structure and target. For example, GSK656, a benzoxaborole derivative, acts as a potent and specific Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) inhibitor []. It exhibits antitubercular activity by disrupting protein synthesis in Mtb. Another benzoxaborole analog, AN3485, displays anti-inflammatory activity by inhibiting Toll-Like Receptor (TLR)-mediated inflammation []. This inhibition occurs at the transcriptional level, affecting the production of pro-inflammatory cytokines. In contrast, bazedoxifene acetate (BZA) and compound CH3, both identified as And-1 inhibitors, exert their anticancer activity by promoting And-1 degradation []. This degradation is triggered by the interaction of these inhibitors with the WD40 domain of And-1, leading to its depolymerization and subsequent ubiquitination.
Antibacterial Agents: Benzoxaboroles show promise as antibacterial agents, particularly against Mycobacterium tuberculosis. GSK656, for instance, exhibits potent antitubercular activity and has progressed to clinical development for tuberculosis treatment [].
Anti-inflammatory Agents: Certain benzoxaborole analogs, like AN3485, demonstrate potent anti-inflammatory activity by inhibiting TLR-mediated inflammation. This property makes them attractive candidates for treating inflammatory diseases [].
Anticancer Agents: Benzoxaboroles are being investigated for their anticancer potential. BZA and compound CH3, identified as And-1 inhibitors, exhibit promising anticancer activity [].
TRPV1 Antagonists: Mavatrep, a benzoxaborole derivative, acts as a potent transient receptor potential vanilloid-1 (TRPV1) antagonist, highlighting the potential of this class of compounds for pain management [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2